6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol
Overview
Description
6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group attached to a pyrimidin-4-ol core, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol is the enzyme myeloperoxidase (MPO) . MPO is a heme peroxidase that catalyzes the production of hypochlorous acid . It plays a crucial role in various autoimmune and inflammatory disorders, including vasculitis, cardiovascular diseases, and Parkinson’s disease .
Mode of Action
this compound interacts with MPO in a time-dependent manner through a covalent, irreversible mechanism . This interaction is dependent upon MPO catalysis, consistent with mechanism-based inactivation . The compound exhibits high selectivity for MPO over other enzymes such as thyroid peroxidase and cytochrome P450 isoforms .
Biochemical Pathways
The inhibition of MPO by this compound affects the biochemical pathways associated with the production of hypochlorous acid . This can lead to a decrease in the inflammatory response and oxidative stress associated with the aforementioned diseases .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound demonstrates robust inhibition of plasma MPO activity upon oral administration . It has been advanced to first-in-human pharmacokinetic and safety studies based on its pharmacological and pharmacokinetic profile .
Result of Action
The result of the action of this compound is the inhibition of MPO activity, leading to a decrease in the production of hypochlorous acid . This can result in a reduction of inflammation and oxidative stress, potentially alleviating the symptoms of diseases associated with MPO activity .
Biochemical Analysis
Biochemical Properties
6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing cellular activities .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of specific genes involved in cell growth and differentiation, leading to changes in cellular behavior . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, affecting the overall cellular function. The compound’s ability to interact with multiple molecular targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical effects. Long-term exposure to the compound can result in alterations in cellular function, which are important considerations for in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and metabolite levels within the cell. The compound’s role in these pathways can lead to changes in cellular metabolism, affecting the cell’s overall function and health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes. This interaction can influence the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol typically involves multi-step organic reactions One common method includes the condensation of 5-chloro-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone This intermediate is then subjected to cyclization with guanidine to yield the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of 6-(5-chloro-2-methoxyphenyl)-2-methylpyrimidin-4-one.
Reduction: Formation of 6-(2-methoxyphenyl)-2-methylpyrimidin-4-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting myeloperoxidase.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(5-Bromo-2-methoxyphenyl)-2-methylpyrimidin-4-ol
- 6-(5-Fluoro-2-methoxyphenyl)-2-methylpyrimidin-4-ol
- 6-(5-Chloro-2-ethoxyphenyl)-2-methylpyrimidin-4-ol
Uniqueness
Compared to its analogs, 6-(5-chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol exhibits unique properties due to the presence of the chloro and methoxy groups, which influence its reactivity and biological activity. The chloro group enhances its electrophilicity, making it more reactive in substitution reactions, while the methoxy group contributes to its stability and solubility.
Properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-14-10(6-12(16)15-7)9-5-8(13)3-4-11(9)17-2/h3-6H,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKHHVWOCARFAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=C(C=CC(=C2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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